Ascomycone B Ascomycone B
Brand Name: Vulcanchem
CAS No.:
VCID: VC1953286
InChI: InChI=1S/C15H12O6/c1-6-3-8-12(15(19)21-6)14(18)11-9(13(8)17)4-7(20-2)5-10(11)16/h3-5,15-16,19H,1-2H3
SMILES:
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

Ascomycone B

CAS No.:

Cat. No.: VC1953286

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Ascomycone B -

Specification

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name 1,9-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione
Standard InChI InChI=1S/C15H12O6/c1-6-3-8-12(15(19)21-6)14(18)11-9(13(8)17)4-7(20-2)5-10(11)16/h3-5,15-16,19H,1-2H3
Standard InChI Key GFWTXOGXHJBKBI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC

Introduction

Chemical Identity and Structure

Ascomycone B (C15H12O6) is a heptaketide-derived secondary metabolite with a molecular weight of 288.25 g/mol . Structurally, it is identified as 1,9-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione, bearing a characteristic pyranonaphthoquinone core . This compound was first documented in PubChem in 2009 (CID 25158712), with records most recently updated in April 2025 .

The structural characteristics of Ascomycone B include:

  • A naphthalene skeleton with fused pyran ring

  • Two carbonyl groups in quinone arrangement

  • Hydroxyl groups at positions 1 and 9

  • A methoxy group at position 7

  • A methyl group at position 3

Table 1: Chemical Properties of Ascomycone B

PropertyValue
Chemical FormulaC15H12O6
Molecular Weight288.25 g/mol
IUPAC Name1,9-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione
Alternative NamesAscomycone B, CHEMBL573620
PubChem CID25158712
Creation Date2009-02-23
Modification Date2025-04-05

Natural Sources and Isolation

Ascomycone B was originally isolated from cultures of an unknown ascomycete fungus by Opatz et al. in 2008 . The compound is produced as part of the secondary metabolism of these fungi, potentially serving defensive functions against competing microorganisms in their natural environments .

The Ascomycota phylum, from which Ascomycone B is derived, represents one of the largest and most diverse groups of fungi. These organisms possess remarkable metabolic capabilities, having evolved to break down almost every organic substance and produce a wide variety of secondary metabolites including polyketides and carotenoids . This metabolic versatility explains the production of complex molecules like Ascomycone B through specialized polyketide synthesis pathways.

More recent investigations have identified Ascomycone B (compound 27) among various benzoquinone compounds isolated from the lichen endophytic fungus Ulospora bilgramii 8344B , suggesting a broader natural distribution than initially recognized.

Chemical Synthesis and Production

The synthetic pathway involves multiple steps with intermediate compounds and specific reaction conditions:

Table 2: Synthetic Route to Ascomycone B

StepProcessProduct/IntermediateYield
1Starting from 3-chloro-2,5-dimethoxybenzaldehydeAldehyde building block (10)-
2Acetalization under Dean-Stark conditions2-(3-chloro-2,5-dimethoxyphenyl)-1,3-dioxane (11)92%
3Oxidation with cerium(IV) ammonium nitrate (CAN)2-chloro-6-(1,3-dioxan-2-yl)cyclohexa-2,5-diene-1,4-dione (8b)78%
4Regioselective cycloadditionNaphthoquinone skeleton (7b)62%
5O-methylation using iodomethane and silver(I) oxideProtected hydroxyl group (12)-
6Reaction with acetonylpyridinium chloride (13) and triethylamineAcylmethyl substituted naphthoquinone (6b)85%
7Cyclization with triethylamineDehydroherbarin (14)81%
8Treatment with HCl in tetrahydrofuran1-hydroxydehydroherbarin (3)95%
9Selective O-demethylation with BBr3 in dichloromethane at -78°CAscomycone B (2)83%

The final step involves treating 1-hydroxydehydroherbarin with excess boron tribromide in dichloromethane at -78°C, which results in selective O-demethylation at the peri-position to yield Ascomycone B with 83% efficiency for this specific step . Notably, the synthetic Ascomycone B displays identical spectral characteristics (1H and 13C NMR, IR, and MS spectra) to those of the natural compound .

Structural Relationships with Similar Compounds

Ascomycone B is structurally related to several other natural and synthetic compounds, most notably Ascomycone A and 1-hydroxydehydroherbarin. These relationships are both structural and synthetic, as Ascomycone A can be obtained when Ascomycone B is stirred in methanol .

Table 3: Comparison of Related Compounds

CompoundChemical FormulaKey Structural FeatureNoted Biological Activity
Ascomycone A (1)C15H12O6Methoxy group at position 9Antimicrobial activity
Ascomycone B (2)C15H12O6Hydroxyl group at position 9Significant antifungal activity
1-hydroxydehydroherbarin (3)C15H12O6Methoxy group at position 1, hydroxyl at position 9Precursor to Ascomycones A and B

The relationship between these compounds demonstrates how subtle structural differences can significantly impact biological activity. Ascomycone B exhibits stronger antifungal properties compared to related structures, highlighting the importance of specific functional groups in determining bioactivity .

Biological Activities

Antifungal Properties

Ascomycone B has demonstrated significant antifungal activity, being described as "the most active antifungal compound" among its related structures . This activity has been observed against several phytopathogenic fungi, making it potentially valuable for agricultural applications .

The antifungal properties of Ascomycone B may be related to its structural features, particularly the positioning of hydroxyl and methoxy groups. These functional groups could interact with fungal cellular components, potentially disrupting membrane integrity or interfering with essential enzymatic processes.

Research Applications and Future Perspectives

The antifungal properties of Ascomycone B suggest potential applications in both agricultural and medical contexts. As resistance to conventional antifungal agents continues to emerge , natural products like Ascomycone B may provide valuable alternatives or complementary approaches for controlling fungal infections.

Several aspects of Ascomycone B warrant further investigation:

  • Comprehensive evaluation of its antifungal spectrum against clinically relevant fungi including resistant strains

  • Elucidation of its precise mechanism of action at the molecular level

  • Structure-activity relationship studies to develop more potent derivatives with improved pharmacological properties

  • Investigation of potential synergistic effects with established antifungal agents

  • Assessment of toxicity, pharmacokinetics, and pharmacodynamics for potential therapeutic applications

The efficient synthetic pathway developed for Ascomycone B facilitates further research by providing access to sufficient quantities of the compound and enabling the preparation of structural analogs for comparative studies.

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